Peruviol

Descripción general

Descripción

Se caracteriza por su olor floral y existe en dos isómeros geométricos: trans y cis . El nerolidol se utiliza ampliamente en cosméticos, como champús y perfumes, así como en productos no cosméticos como detergentes y limpiadores . La Administración de Alimentos y Medicamentos de los Estados Unidos también ha aprobado su uso como agente saborizante de alimentos .

Métodos De Preparación

El nerolidol se puede sintetizar a partir de la geranilacetona mediante la adición de reactivo de Grignard de vinilo . Los métodos de producción industrial implican la extracción de nerolidol de fuentes naturales como la madera de corazón de palo de rosa. El proceso incluye la trituración de la madera en polvo grueso, la destilación por vapor para extraer nafta y la separación mediante cromatografía en columna de gel de sílice . Este método es eficiente y adecuado para la producción industrial .

Análisis De Reacciones Químicas

El nerolidol experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio . Los principales productos formados a partir de estas reacciones incluyen el farnesol, la vitamina E y la vitamina K1 . La reactividad del compuesto está influenciada por su estructura de alcohol sesquiterpénico, que le permite participar en una amplia gama de transformaciones químicas .

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

Peruviol, also known as nerolidol, is characterized by the molecular formula and exists in both cis and trans isomeric forms. It is predominantly extracted from the essential oils of several plant species, including Myrica rubra and Cymbopogon species. The compound contributes to the aroma and flavor profiles of these plants, making it valuable in both culinary and fragrance applications .

Therapeutic Applications

1. Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. For instance, research indicates that nerolidol can enhance the efficacy of established chemotherapeutics like doxorubicin by increasing the cytotoxicity against specific cancer cell lines without affecting normal cells .

- Case Study : A study involving trans-nerolidol demonstrated its ability to induce apoptosis in colorectal cancer cells by modulating cell adhesion molecules and apoptotic pathways . This suggests that this compound could be integrated into cancer treatment regimens to improve outcomes.

2. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been tested against bacteria and fungi, making it a candidate for developing natural preservatives or antimicrobial agents in food and pharmaceuticals.

- Case Study : Research has shown that formulations containing this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use in topical antiseptics or as a food preservative .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented, suggesting its utility in treating inflammatory conditions.

- Case Study : In vitro studies demonstrated that nerolidol can reduce the production of pro-inflammatory cytokines in human immune cells, which positions it as a potential therapeutic agent for conditions like arthritis or other inflammatory diseases .

Applications in Cosmetics

This compound's pleasant fragrance and skin-friendly properties make it a popular ingredient in cosmetic formulations. It is often used as a fragrance component in perfumes, lotions, and creams due to its ability to enhance scent profiles while providing skin benefits.

- Case Study : A formulation study revealed that incorporating this compound into moisturizers improved skin hydration levels without causing irritation, highlighting its suitability for sensitive skin formulations .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Anticancer | Enhances doxorubicin efficacy | Induces apoptosis in cancer cells |

| Antimicrobial | Preservative in food products | Inhibits growth of Staphylococcus aureus |

| Anti-inflammatory | Treatment for arthritis | Reduces pro-inflammatory cytokine production |

| Cosmetics | Fragrance component in lotions | Improves skin hydration without irritation |

Mecanismo De Acción

El mecanismo de acción del nerolidol implica su interacción con varios objetivos moleculares y vías. En el contexto de la artritis reumatoide, el nerolidol reduce la inflamación al disminuir la regulación de las citoquinas proinflamatorias como el factor de necrosis tumoral alfa, la interleucina-1 beta y la interleucina-6 . También inhibe la activación de las enzimas factor nuclear kappa B y ciclooxigenasa-2, que son cruciales para la inflamación crónica . Las propiedades antioxidantes del compuesto contribuyen aún más a sus efectos terapéuticos al neutralizar los radicales libres oxidativos .

Comparación Con Compuestos Similares

El nerolidol es similar a otros alcoholes sesquiterpénicos como el farnesol y el linalool. es único debido a sus dos isómeros geométricos y su uso generalizado en diferentes industrias . El farnesol, por ejemplo, se utiliza principalmente en la síntesis de vitamina E y vitamina K1, mientras que el linalool se utiliza comúnmente en fragancias y saborizantes . La versatilidad del nerolidol y su amplio espectro de actividades biológicas lo convierten en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales .

Actividad Biológica

Peruviol is a compound derived from Peru balsam, which is known for its complex mixture of bioactive constituents, including resin, benzyl benzoate, and various cinnamic acids. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound exists in both cis and trans isomeric forms and is commonly found in essential oils. Its molecular structure contributes to its diverse biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. It has been observed to inhibit neutrophil activation and chemotaxis in vitro, suggesting its potential role as an anti-inflammatory agent. These effects are crucial in conditions where excessive inflammation contributes to disease pathology.

3. Antioxidant Properties

This compound's antioxidant capacity has been documented in several studies. It scavenges free radicals and reduces oxidative stress in biological systems, which is vital for preventing cellular damage associated with chronic diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound and its components:

- Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a notable inhibition zone against S. aureus and E. coli, confirming its potential as a natural antimicrobial agent .

- Inflammation Modulation : In a study focusing on human neutrophils, this compound was shown to down-regulate responses to inflammatory stimuli. This suggests that it could be developed into therapeutic agents for treating inflammatory diseases .

- Antioxidant Analysis : A comprehensive evaluation of the antioxidant activity of this compound revealed that it effectively reduces lipid peroxidation and increases the activity of endogenous antioxidant enzymes, showcasing its protective effects against oxidative damage .

Data Table: Summary of Biological Activities

Propiedades

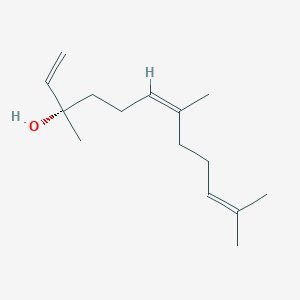

IUPAC Name |

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040783 | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40716-66-3, 7212-44-4, 142-50-7 | |

| Record name | trans-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerolidol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.